molecular formula C19H19N3O2S3 B5823460 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide

2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide

Cat. No. B5823460
M. Wt: 417.6 g/mol
InChI Key: RPXGPUSZYOBHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide, also known as BTEA, is a chemical compound that has gained much attention in the scientific community due to its potential applications in research. BTEA is a member of the thiadiazole family, which is known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide has been shown to inhibit the activity of ribosomal protein S6 kinase (S6K), which is involved in the regulation of protein synthesis. By inhibiting S6K, 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide may disrupt the protein synthesis machinery in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer properties, 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide has been shown to possess anti-inflammatory, antioxidant, and antimicrobial activities. 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide exhibits a wide range of biological activities, making it a versatile compound for scientific research. However, one limitation of using 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide. One area of interest is the development of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide and its safety profile.
In conclusion, 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide is a promising compound for scientific research with potential applications in cancer research and other fields. Its wide range of biological activities and relatively simple synthesis method make it an attractive candidate for further study.

Synthesis Methods

The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide involves the condensation of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol with 4-ethoxyphenylacetyl chloride in the presence of a base. The reaction yields 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide as a yellow solid with a melting point of 182-184°C. The synthesis method of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide has been shown to exhibit a wide range of biological activities, making it a promising candidate for scientific research. One of the most significant applications of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide is in the field of cancer research. 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S3/c1-2-24-16-10-8-15(9-11-16)20-17(23)13-26-19-22-21-18(27-19)25-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXGPUSZYOBHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.